(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the InChI code is1S/C11H18BNO3.ClH/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15;/h4-7,14-15H,3,8-9H2,1-2H3;1H
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the molecular weight is 259.54 . For “3-Fluoro-4-propoxyphenylboronic acid”, the density is 1.2±0.1 g/cm3, boiling point is 339.5±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of amino-3-fluorophenyl boronic acid derivatives involves protecting the amine group, lithium-bromine exchange, and addition of trimethyl borate, followed by acidic hydrolysis. The compound's crystal structure has been elucidated through X-ray crystallography, revealing a low boronic acid pKa value and a pendant amine for attachment to polymers. This derivative is used in constructing glucose sensing materials operating at physiological pH (Das et al., 2003).
Boronic Acid-Catalyzed Reactions
Boronic acids are versatile in chemistry, including organic reactions and molecular recognition. A discovery in boronic acid catalysis is the aza-Michael addition of hydroxamic acid to quinone imine ketals, using chiral boronic acid catalysts. This process leads to densely functionalized cyclohexanes (Hashimoto et al., 2015).
Reactivity of Boronic Acids and Boronate Ions
Studies show the relative reactivities of phenylboronic and 3-fluorophenylboronic acids with propylene glycol, indicating that the reactivity of RB(OH)2 is significantly higher than RB(OH)3(-). This challenges previously accepted views on the reactivity of boronic acid derivatives (Watanabe et al., 2013).
Fluorine Substituents in Boronic Compounds
Fluorine substituents in boronic compounds, like (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid, affect their properties, influencing Lewis acidity and potential applications in organic synthesis, analytical chemistry, and biology (Gozdalik et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[4-[3-(cyclohexylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c17-14-11-12(16(19)20)7-8-15(14)21-10-4-9-18-13-5-2-1-3-6-13;/h7-8,11,13,18-20H,1-6,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONRDIUYHINAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCNC2CCCCC2)F)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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